molecular formula C13H19NO2 B11167610 3-methoxy-N-(2-methylbutan-2-yl)benzamide

3-methoxy-N-(2-methylbutan-2-yl)benzamide

Cat. No.: B11167610
M. Wt: 221.29 g/mol
InChI Key: PTUOULXIBUKGSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methoxy-N-(2-methylbutan-2-yl)benzamide is a benzamide derivative known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. Benzamides are a significant class of amide compounds widely used due to their versatile chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(2-methylbutan-2-yl)benzamide typically involves the reaction of 3-methoxybenzoic acid with 2-methylbutan-2-amine. The reaction is usually carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The reaction conditions include maintaining the temperature at around room temperature and stirring the mixture for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(2-methylbutan-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions result in the formation of various substituted benzamides .

Scientific Research Applications

3-methoxy-N-(2-methylbutan-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methoxy-N-(2-methylbutan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an allosteric activator of certain enzymes, enhancing their catalytic activity. The compound’s effects are mediated through binding interactions with active sites or allosteric sites on target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methoxy-N-(2-methylbutan-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group and amide linkage contribute to its stability and reactivity, making it valuable for various applications .

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

3-methoxy-N-(2-methylbutan-2-yl)benzamide

InChI

InChI=1S/C13H19NO2/c1-5-13(2,3)14-12(15)10-7-6-8-11(9-10)16-4/h6-9H,5H2,1-4H3,(H,14,15)

InChI Key

PTUOULXIBUKGSG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)NC(=O)C1=CC(=CC=C1)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.